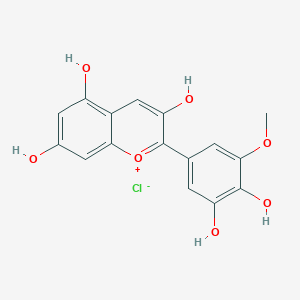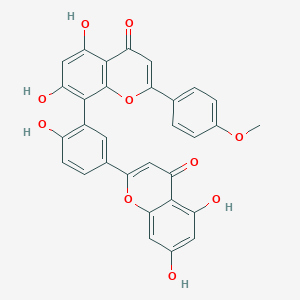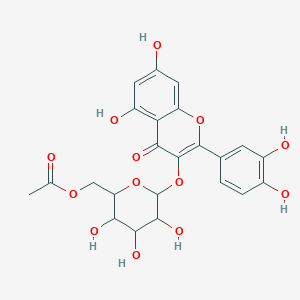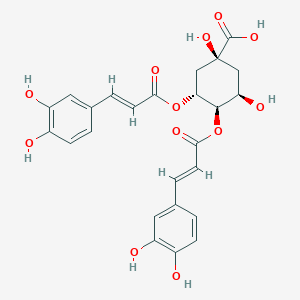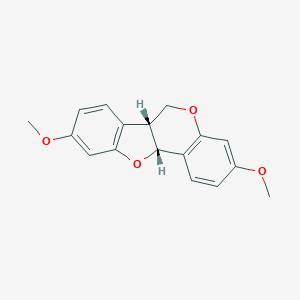
Beta-Tocotrienol
Übersicht
Beschreibung
Beta-Tocotrienol is a member of the vitamin E family, which consists of eight isomers: alpha-, beta-, gamma-, and delta-tocopherols, and alpha-, beta-, gamma-, and delta-tocotrienols . Unlike tocopherols, tocotrienols possess an unsaturated isoprenoid side chain, which allows for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver . This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
Beta-Tocotrienol has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Investigated for its potential anti-cancer properties, particularly in breast cancer cells .
- Shown to have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases .
- Exhibits lipid-lowering and antiatherogenic effects, which could be beneficial in cardiovascular diseases .
Industry:
Wirkmechanismus
Target of Action
Beta-Tocotrienol, a member of the vitamin E family, primarily targets cellular membranes, lipoproteins, and fat deposits . It is known to interact with various cell signaling pathways, including nuclear factor-κB (NF-κB), signal transducer and activator of transcription (STAT) 3, and death receptors . These targets play crucial roles in inflammation, cancer progression, and cholesterol regulation .
Mode of Action
This compound interacts with its targets by scavenging reactive nitrogen species, inhibiting cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids, and suppressing proinflammatory signaling . Its unsaturated isoprenoid side chain allows efficient penetration into tissues with saturated fatty layers, such as the brain and liver . This unique property enables this compound to exert its antioxidant and anti-inflammatory effects more effectively than other forms of vitamin E .
Biochemical Pathways
The biosynthesis of this compound occurs mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocotrienol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), and tocopherol cyclase (TC) .
Pharmacokinetics
This compound is detectable at appreciable levels in the plasma after supplementation . There is inadequate data on the plasma concentrations of tocotrienols that are sufficient to demonstrate significant physiological effect . Biodistribution studies show their accumulation in vital organs of the body . Unlike alpha-tocopherol, which is mostly retained in tissues due to preferential binding by alpha-TTP, large quantities of other forms of vitamin E, including this compound, are readily metabolized by CYP4F2-initiated ω-oxidation of the side chain to generate carboxychromanols and conjugated counterparts .
Result of Action
This compound exhibits a range of biological activities, including neuroprotective, anti-cancer, anti-inflammatory, and cholesterol-lowering properties . Many of these functions are related to its antioxidant properties and its varied effects are due to it behaving as a signaling molecule . For instance, it has been shown to suppress adipogenesis by reducing intracellular triglycerides and lipid droplet accumulation in various cell types .
Action Environment
The biosynthesis and function of this compound can be influenced by various environmental factors. For instance, tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high tocotrienol contents .
Zukünftige Richtungen
Research on tocotrienols, including β-Tocotrienol, is promising but more research is needed to fully understand the potential health benefits of this form of vitamin E . Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .
Biochemische Analyse
Biochemical Properties
Beta-Tocotrienol interacts with various enzymes, proteins, and other biomolecules. It has been found to have a potent anti-proliferative effect on cell lines, regardless of their hormonal receptor status . The unsaturated chain of this compound allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to induce a mild G1 arrest on cell lines and trigger a mitochondrial stress-mediated apoptotic response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant properties allow it to donate electrons to free radicals, particularly in membranes and lipoproteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Tocotrienol can be synthesized through various chemical routes. One common method involves the condensation of homogentisic acid with farnesyl pyrophosphate, followed by cyclization and methylation reactions . The reaction conditions typically involve the use of organic solvents such as methanol and isopropanol, and catalysts like ammonium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as palm oil, rice bran, and certain types of nuts and grains . The extraction process usually employs high-performance liquid chromatography (HPLC) for the separation and purification of tocotrienols from other components . The use of ultra high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC/ESI/MS) has also been adapted for the identification and quantification of tocotrienols without the need for sample pretreatment steps .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Alpha-Tocotrienol: Known for its potent neuroprotective effects.
Gamma-Tocotrienol: Exhibits strong anti-cancer properties.
Delta-Tocotrienol: Studied for its anti-inflammatory and lipid-lowering effects.
Uniqueness of Beta-Tocotrienol:
Eigenschaften
IUPAC Name |
(2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKUFVNYVMTAM-WAZJVIJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883401 | |
| Record name | beta-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-23-3 | |
| Record name | β-Tocotrienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-Tocopherol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyl-trideca-3,7,11-trienyl)-2H-1-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .EPSILON.-TOCOPHEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH810ZM8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







